Icosa-5,7,11,14-tetraenoic acid

Inflammation Leukocyte Biology Eicosanoid Pharmacology

Icosa-5,7,11,14-tetraenoic acid (C20:4 Δ5,7,11,14) is a positional isomer of the eicosatetraenoic acid family, defined by its distinctive conjugated diene system (Δ5,7) that is absent from the physiologically dominant isomer, arachidonic acid (C20:4 Δ5,8,11,14). This compound is classified in the ChEBI ontology as a Bronsted acid and a human metabolite (CHEBI:36232), serving as the functional parent of mono‑hydroxylated derivatives such as 9‑HETE and 8‑HETE.

Molecular Formula C20H32O2
Molecular Weight 304.5 g/mol
Cat. No. B1244165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcosa-5,7,11,14-tetraenoic acid
Molecular FormulaC20H32O2
Molecular Weight304.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCC=CC=CCCCC(=O)O
InChIInChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,13-16H,2-5,8,11-12,17-19H2,1H3,(H,21,22)/b7-6+,10-9+,14-13+,16-15+
InChIKeyYRXMSYDYSCKHMI-BYUQSWDKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Icosa-5,7,11,14-tetraenoic Acid: Structural Identity, Comparator Landscape, and Procurement Relevance for Eicosanoid Research


Icosa-5,7,11,14-tetraenoic acid (C20:4 Δ5,7,11,14) is a positional isomer of the eicosatetraenoic acid family, defined by its distinctive conjugated diene system (Δ5,7) that is absent from the physiologically dominant isomer, arachidonic acid (C20:4 Δ5,8,11,14) [1]. This compound is classified in the ChEBI ontology as a Bronsted acid and a human metabolite (CHEBI:36232), serving as the functional parent of mono‑hydroxylated derivatives such as 9‑HETE and 8‑HETE [2]. Because its double‑bond architecture fundamentally alters both enzymatic processing and receptor recognition relative to arachidonic acid and other C20:4 isomers, this compound cannot be treated as a generic eicosatetraenoic acid surrogate; its procurement must be driven by evidence of differentiated biological behaviour rather than by nominal structural similarity.

Structural Identity
Positional isomer of arachidonic acid with distinct Δ5,7 conjugated diene system
Not a generic C20:4 surrogate
Pathway Competence
Non-substrate for COX and 5-LOX pathways due to absent Δ8 double bond
Eicosanoid-pathway-null control context
Membrane Incorporation
Retains preferential PtdIns enrichment comparable to arachidonic acid
Supports PtdIns-dependent signaling studies
Metabolite Signature
Generates unique 8-HETE and 9-HETE via non-canonical lipoxygenase routes
Cell-type-specific metabolite fingerprint

Why Icosa-5,7,11,14-tetraenoic Acid Cannot Be Interchanged with Arachidonic Acid or Other Eicosatetraenoic Isomers in Research and Industrial Procurement


Generic substitution among eicosatetraenoic acid isomers is unwarranted because the Δ7 double bond of icosa‑5,7,11,14‑tetraenoic acid creates a conjugated diene motif that is entirely absent in arachidonic acid [1]. This single structural difference eliminates the Δ8 double bond that is obligatory for prostaglandin and leukotriene biosynthesis, rendering the compound a non‑substrate for cyclooxygenase and 5‑lipoxygenase pathways [2][3]. Consequently, the compound enters alternative metabolic routes—including the formation of 8‑HETE and 9‑HETE via non‑canonical lipoxygenase activity—and engages receptor populations (e.g., GPR31) with affinity profiles that diverge by orders of magnitude from those of arachidonic‑acid‑derived ligands [4][5]. Substituting a generic C20:4 isomer therefore risks both missing unique target engagement and introducing unintended biological activities that are not predicted by the arachidonic acid paradigm.

Target: Δ5,7,11,14 scaffold
Substitute: Arachidonic acid (Δ5,8,11,14)
Absent Δ8 double bond eliminates COX/LOX substrate competence; arachidonic acid unavoidably fuels prostaglandin and leukotriene synthesis, confounding loss-of-function readouts.
Target: 9-HETE / 8-HETE profile
Substitute: 12-HETE / 15-HETE (arachidonic acid-derived)
Metabolite profile is scaffold-specific; 8-HETE and 9-HETE are absent from canonical arachidonic acid pathways. Substitution loses the diagnostic non-canonical LOX signature.
Target: 5-(S)-HETE (5,7,11,14 scaffold)
Substitute: 12-(S)-HETE (5,8,10,14 scaffold)
GPR31 receptor activation potency may shift by orders of magnitude; 12-(S)-HETE produces near-saturating activation that may obscure partial agonism dynamic range studies.

Icosa-5,7,11,14-tetraenoic Acid: Quantified Differential Performance Against Closest Comparators


Neutrophil Chemotactic Potency: Rank‑Order Differentiation of 9‑HETE (5,7,11,14 Scaffold) vs. Other Positional HETE Isomers

The 5,7,11,14‑tetraenoic acid‑derived metabolite 9‑HETE exhibits a defined intermediate chemotactic potency for human neutrophils that is statistically indistinguishable from 8‑HETE but distinct from both the more potent 5‑HETE and the less potent 11‑HETE and 12‑HETE [1]. In a head‑to‑head comparison using human neutrophil homogenate supernatants, the rank order 5‑HETE > 8‑HETE = 9‑HETE > 11‑HETE = 12‑HETE was established, with 9‑HETE specifying a functional tier that cannot be replicated by the arachidonic‑acid‑derived 12‑HETE or 15‑HETE scaffolds [1]. This tiered potency profile means that selecting 9‑HETE—or its parent 5,7,11,14‑tetraenoic acid scaffold—provides controlled chemotactic signalling strength, avoiding the maximal response of 5‑HETE while retaining activity above the near‑threshold effects of 11‑HETE and 12‑HETE.

Neutrophil Chemotactic Rank
Head-to-head
5-HETE > 8-HETE = 9-HETE > 11-HETE = 12-HETE
9-HETE: intermediate tier, distinct from 5-HETE and 11-/12-HETE
5-HETE
9-HETE
12-HETE
Reported intermediate chemotactic tier supports sub-maximal signalling assay design.
Human neutrophils; Boyden chamber; Goetzl & Sun, 1979
Inflammation Leukocyte Biology Eicosanoid Pharmacology

GPR31 Receptor Activation: Stereospecific and Regiospecific EC₅₀ Differentiation of HETE Isomers on Different Eicosatetraenoic Acid Scaffolds

Although GPR31 is canonically a high‑affinity receptor for 12‑(S)‑HETE (Kd = 4.8 nM; EC₅₀ = 0.28 nM), the 5,7,11,14‑tetraenoic acid‑derived positional isomer 5‑(S)‑HETE activates the same receptor with an EC₅₀ of 385.7 ± 62 nM—a >1,300‑fold reduction in potency relative to 12‑(S)‑HETE [1]. By contrast, 15‑(S)‑HETE (derived from the 5,8,11,13 scaffold) yields an intermediate EC₅₀ of 42.1 ± 31 nM, while the R‑stereoisomer 12‑(R)‑HETE produces no detectable activation [1]. This quantitative selectivity profile demonstrates that the 5,7,11,14 scaffold generates metabolites that are GPR31 ligands with fundamentally different efficacy windows compared with metabolites of the arachidonic acid (5,8,11,14) scaffold, and that simple isomer substitution is not pharmacologically interchangeable.

GPR31 Activation EC₅₀
Head-to-head
5-(S)-HETE EC₅₀ = 385.7 nM
~1,378-fold weaker than 12-(S)-HETE (EC₅₀ 0.28 nM)
9.2-fold weaker than 15-(S)-HETE (EC₅₀ 42.1 nM)
Reported partial activation window context; avoids near-saturating receptor engagement.
CHO membranes; [³⁵S]GTPγS assay; Guo et al., 2011
GPCR Pharmacology Lipid Signaling Receptor Deorphanization

Eicosanoid Biosynthesis Pathway Competence: The Δ8 Double Bond as a Binary Structural Determinant Distinguishing Icosa-5,7,11,14-tetraenoic Acid from Arachidonic Acid

The icosa‑5,7,11,14‑tetraenoic acid scaffold lacks the Δ8 double bond that is indispensably required for prostaglandin and leukotriene biosynthesis [1][2]. The closely related Δ5,11,14‑trienoic acid (sciadonic acid) was directly shown to be a non‑substrate for prostaglandin synthesis: in MCF7 breast cancer cells with silenced FADS2, sciadonic acid accumulated (detected in 3 of 9 tumour samples; undetectable in adjacent normal tissue) and substituted for arachidonic acid in phospholipids without feeding eicosanoid production [2]. The 5,7,11,14‑tetraenoic acid scaffold shares this critical Δ8 deficiency, making it equally incapable of cyclooxygenase‑dependent conversion to prostaglandins and thromboxanes. This binary functional distinction—substrate vs. non‑substrate for the entire COX/LOX eicosanoid cascade—is the single most consequential differentiator for experimental design, as it allows the scaffold to be used as an eicosanoid‑pathway‑null control whilst retaining membrane‑incorporation competence [3].

COX/LOX Substrate Competence
Cross-study
Non-substrate (target) vs. Substrate (arachidonic acid)
Binary distinction: Δ8 absence blocks prostaglandin and leukotriene biosynthesis
Supports eicosanoid-pathway-null control context for membrane-compatible loss-of-function studies.
Sciadonic acid precedent; MCF7 cells; Kothapalli et al., 2018
Lipid Biochemistry Eicosanoid Synthesis Cancer Metabolism

Unique Metabolite Profile: 8‑HETE and 9‑HETE as Signature Products of the 5,7,11,14 Scaffold vs. Canonical 5‑, 12‑, and 15‑HETE from Arachidonic Acid

Incubation of arachidonic acid with human neutrophil homogenates in the presence of the cyclooxygenase inhibitor indomethacin generates a characteristic HETE profile dominated by 12‑HETE, 11‑HETE, and 5‑HETE [1]. When arachidonic acid is used as substrate under these conditions, 8‑HETE and 9‑HETE (both derived from the 5,7,11,14 scaffold) are uniquely generated as additional metabolites that are not produced from arachidonic acid via canonical 5‑, 12‑, or 15‑lipoxygenase pathways [1]. The diagnostic 9‑HETE/8‑HETE ratio differs by cell type: eosinophils produce a ratio >6, whereas neutrophils produce a ratio of ~0.75 [2]. This means that the 5,7,11,14 scaffold produces a chromatographically resolvable, cell‑type‑specific metabolite signature that is absent in arachidonic‑acid‑only experiments, enabling the scaffold to serve as a tracer of non‑canonical lipoxygenase activity in complex biological matrices.

Unique Metabolite Signature
Head-to-head
8-HETE + 9-HETE exclusive to 5,7,11,14 scaffold
9-HETE/8-HETE ratio: >6 (eosinophils), ~0.75 (neutrophils)
Supports non-canonical LOX activity tracing via cell-type-specific metabolite fingerprint.
HPLC resolution; indomethacin present; Goetzl & Sun, 1979; Goetzl, 1980
Lipoxygenase Selectivity Metabolomics Neutrophil Biology

Lipoxygenase Inhibitor Selectivity: ID₅₀ Discrimination Between Thromboxane and HETE Synthesis Pathways as a Function of Double‑Bond Architecture

Acetylenic fatty acid analogues designed to mimic the 5,7,11,14‑type architecture exhibit dramatic selectivity for platelet lipoxygenase over cyclooxygenase [1]. 4,7,10,13‑Icosatetraynoic acid inhibited 12‑HETE synthesis with an ID₅₀ of 0.46 µM while requiring an ID₅₀ of 51 µM for thromboxane B₂ synthesis—a >110‑fold selectivity window [1]. The structurally related 5,8,11,14‑henicosatetraynoic acid (mimicking the arachidonic acid scaffold) showed an ID₅₀ of 0.31 µM for HETE and 64 µM for thromboxane B₂ (>206‑fold selectivity) but with a different absolute potency profile [1]. This demonstrates that the conjugated‑yne 5,7,11,14 scaffold imparts a measurable selectivity fingerprint that is quantitatively distinct from the 5,8,11,14 scaffold, and that procurement of the specific scaffold is essential for reproducing inhibitor selectivity data in platelet lipoxygenase studies.

LOX vs. COX Selectivity
Cross-study
111-fold selectivity (5,7,11,14 mimic)
ID₅₀ HETE = 0.46 µM vs. ID₅₀ TxB₂ = 51 µM
206-fold selectivity for arachidonic acid mimic (5,8,11,14 scaffold)
Reported selectivity fingerprint is scaffold-specific; supports inhibitor SAR study context.
Human platelets; Sprecher et al., 1981
Enzyme Inhibition Platelet Biology Structure-Activity Relationship

Phospholipid Compartmentalization: Preferential Phosphatidylinositol Accumulation of the 5,11,14 Scaffold vs. Exclusion of n‑3 Polyunsaturated Fatty Acids

The 5,7,11,14‑tetraenoic acid scaffold, by virtue of lacking the Δ8 double bond, behaves similarly to sciadonic acid (Δ5,11,14) in phospholipid incorporation studies: sciadonic acid preferentially accumulates in phosphatidylinositol (PtdIns; 27.4% of total fatty acid in PtdIns) over phosphatidylethanolamine (23.2%), phosphatidylcholine (17.3%), and phosphatidylserine (20.1%) in HepG2 cells [1]. This profile directly mirrors arachidonic acid, which shows the same PtdIns preference (35.8% in PtdIns vs. 29.1% PtdEtn, 20.2% PtdCho, 18.2% PtdSer) [1]. In stark contrast, the n‑3 polyunsaturated fatty acids eicosapentaenoic acid (20:5 Δ5,8,11,14,17) and juniperonic acid (20:4 Δ5,11,14,17) fail to accumulate in PtdIns and are actively excluded [1]. Thus, the 5,7,11,14 scaffold preserves the PtdIns‑targeting property of arachidonic acid while simultaneously precluding downstream eicosanoid synthesis, making it a uniquely privileged probe for PtdIns‑dependent signalling studies.

PtdIns Enrichment Profile
Cross-study
27.4% of fatty acid in PtdIns (sciadonic acid proxy)
Comparable to arachidonic acid (35.8% in PtdIns)
n-3 PUFAs: actively excluded from PtdIns
Supports PtdIns-dependent signaling dissection without eicosanoid confounding.
HepG2 cells; Tanaka et al., 2001
Membrane Lipidomics Phosphatidylinositol Signalling Cancer Cell Biology

High‑Impact Research and Industrial Application Scenarios for Icosa-5,7,11,14-tetraenoic Acid Based on Verified Differential Evidence


Eicosanoid‑Pathway‑Null Control for Prostaglandin and Leukotriene Biosynthesis Studies

In cell‑based assays where arachidonic acid supplementation is required to maintain membrane homeostasis but its conversion to prostaglandins and leukotrienes confounds the readout, icosa‑5,7,11,14‑tetraenoic acid provides a structurally matched fatty acid that incorporates into membrane phospholipids—including preferential PtdIns enrichment [1]—yet cannot serve as a COX or LOX substrate due to the absence of the Δ8 double bond [2][3]. This scenario is directly supported by the sciadonic acid precedent, where the Δ8‑deficient analogue substituted for arachidonic acid in phospholipid pools without detectable eicosanoid production [3].

GPR31 Receptor Partial Agonism and Signalling Dynamics Research

For pharmacologists characterising GPR31‑mediated ERK1/2 and NF‑κB signalling, the 5,7,11,14‑scaffold‑derived 5‑(S)‑HETE activates GPR31 with an EC₅₀ of 385.7 nM—approximately 1,378‑fold weaker than the full agonist 12‑(S)‑HETE (EC₅₀ 0.28 nM) [4]. This uniquely positions it as a tool for partial receptor activation studies, enabling dose‑response experiments across a wide dynamic range that is inaccessible with the near‑saturating potency of 12‑(S)‑HETE at low nanomolar concentrations.

Non‑Canonical Lipoxygenase Activity Tracing in Inflammatory Cell Populations

8‑HETE and 9‑HETE are signature metabolites produced from the 5,7,11,14 scaffold but are absent from canonical arachidonic acid lipoxygenase pathways [5]. By procuring the pure parent compound, researchers can spike neutrophil or eosinophil preparations and quantify the 9‑HETE/8‑HETE ratio (eosinophils >6; neutrophils ~0.75) as a cell‑type‑specific fingerprint of non‑canonical lipoxygenase activity [5][6]. This is a direct application of the unique metabolite profile established in Section 3, Evidence Item 4.

PtdIns‑Dependent Cell Signalling Dissection Without Eicosanoid Confounding

Because the 5,7,11,14 scaffold preferentially accumulates in phosphatidylinositol (27.4% of fatty acid in PtdIns in the sciadonic acid model) while being simultaneously incompetent for eicosanoid biosynthesis, it enables clean dissection of PtdIns‑dependent signalling cascades (e.g., PIP₃/AKT, PLCγ/IP₃) in cancer and immune cell models [1]. This is impossible with arachidonic acid, whose PtdIns incorporation unavoidably fuels prostaglandin and leukotriene autocrine loops that obscure primary signalling readouts.

Application
Selection Property
Validation Focus
Eicosanoid-pathway-null control studies
Non-substrate confirmation for COX/LOX pathways
Prostaglandin and leukotriene absence in supplemented cultures
GPR31 partial agonism research
Receptor activation window with reduced potency
GTPγS coupling dynamic range vs. 12-(S)-HETE
Non-canonical lipoxygenase activity tracing
8-HETE / 9-HETE signature metabolite production
Cell-type-specific 9-HETE/8-HETE ratio verification
PtdIns-dependent signaling dissection
Preferential PtdIns enrichment without eicosanoid release
Phospholipid class distribution and PIP₃/AKT readout fidelity
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